5,7-dimethyl-N'-[(E)-(4-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
5,7-DIMETHYL-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . This reaction proceeds through a series of condensation and cyclization steps, resulting in the formation of the desired triazolopyrimidine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,7-DIMETHYL-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the nitrophenyl and carbohydrazide groups.
5,7-Dimethyl-N’-[(E)-(5-methyl-2-furyl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide: Similar structure with a different substituent on the triazolopyrimidine ring.
Uniqueness
The presence of the nitrophenyl and carbohydrazide groups in 5,7-DIMETHYL-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE imparts unique chemical and biological properties, distinguishing it from other similar compounds. These groups contribute to its specific reactivity and biological activity profiles.
Properties
Molecular Formula |
C15H13N7O3 |
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Molecular Weight |
339.31 g/mol |
IUPAC Name |
5,7-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H13N7O3/c1-9-7-10(2)21-15(17-9)18-13(20-21)14(23)19-16-8-11-3-5-12(6-4-11)22(24)25/h3-8H,1-2H3,(H,19,23)/b16-8+ |
InChI Key |
WDICYECLTUKWAM-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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